

# Lestaurtinib synergistic effects chemotherapy validation

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## Compound Focus: Lestaurtinib

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## Validated Synergistic Combinations of Lestaurtinib

The following table summarizes the key synergistic combinations of **Lestaurtinib** that have been demonstrated in preclinical studies across various cancer types.

Cancer Model	Combination Partner	Experimental Model	Key Findings & Synergy Measurement	Citation
Neuroblastoma	Topotecan + Cyclophosphamide	SY5Y-TrkB xenograft model (in vivo)	Significant enhancement of anti-tumor efficacy vs. chemotherapy alone (p<0.0001 for tumor size/EFS).	[1]
Neuroblastoma	Irinotecan + Temozolomide	SY5Y-TrkB xenograft model (in vivo)	Significant enhancement of anti-tumor efficacy vs. chemotherapy alone (p=0.011 for size; p=0.012 for EFS).	[1]

Cancer Model	Combination Partner	Experimental Model	Key Findings & Synergy Measurement	Citation
Neuroblastoma	Isotretinoin (13-cis-retinoic acid)	Panel of 8 neuroblastoma cell lines (in vitro)	Additive to synergistic interaction (Combination Index, CI<1). Median IC50 of Lestaurtinib reduced 1.5-1.7 fold.	[2]
Breast Cancer	PARP Inhibitor (AG14361)	BRCA1 mutant & wild-type cell lines, xenograft (in vitro/in vivo)	Strongly enhanced cell growth inhibition and apoptosis; effective regardless of BRCA1 status.	[3]
Ovarian Cancer	Cisplatin	Therapy-sensitive & -resistant cell lines, PDX models (in vitro/in vivo)	Potent synergy observed in both chemotherapy-naive and resistant models.	[4]
Ovarian Cancer	Olaparib (PARPi)	PARPi-sensitive & -resistant cell lines, PDX models (in vitro/in vivo)	Synergistic antineoplastic effect, including in a model of PARPi resistance.	[4]
Infant ALL (KMT2A-r)	Multi-agent Chemotherapy	Children's Oncology Group Phase III Trial (AALL0631)	Correlative analysis showed patients with FLT3-inhibitor sensitive blasts had superior EFS (88±8%) when treated with Lestaurtinib.	[5]

## Detailed Experimental Protocols and Methodologies

For researchers looking to replicate or build upon these studies, here are the detailed methodologies used in the cited experiments.

- In Vitro Growth Inhibition & Synergy Assays

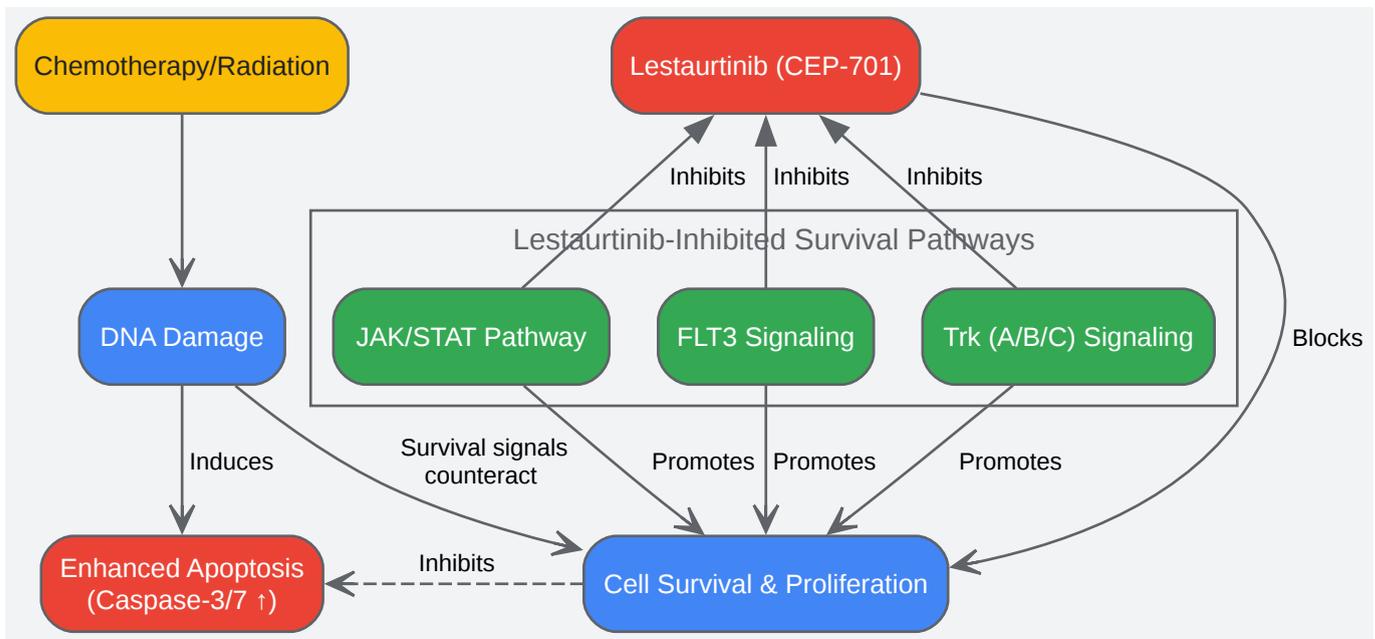
- **Cell Lines:** Studies utilized cancer-specific lines (e.g., neuroblastoma lines CHP-134, IMR-5; ovarian cancer lines OVSAHO, MDAH; breast cancer lines MDA-MB-231, T47D) [2] [4] [3].
  - **Drug Exposure:** Cells were typically exposed to a range of drug concentrations, both alone and in combination, for **72 hours** [2].
  - **Viability Readout:** Cell viability was assessed using assays like **Sulforhodamine B (SRB)** [2] or **luminescence-based ATP quantitation (ATPlite)** [3].
  - **Synergy Calculation:** The **Chou-Talalay Combination Index (CI) method** was frequently used. A **CI < 1 indicates synergy**, CI = 1 additivity, and CI > 1 antagonism [2].
- In Vivo Xenograft Models
    - **Animal Models:** Studies used **NOD/SCID mice** implanted with human cancer cells (e.g., SY5Y-TrkB for neuroblastoma) [1].
    - **Dosing Regimens:** **Lestaurtinib** was often administered orally or subcutaneously at **20 mg/kg, twice daily** [1]. Combination chemotherapies were given at defined intervals and doses based on established literature [1].
    - **Efficacy Endpoints:** Primary outcomes included **tumor volume measurement** and **Event-Free Survival (EFS)** analysis. Statistical significance was determined using methods like the Mantel-Cox test for EFS [1].

## Mechanism of Action and Signaling Pathways

**Lestaurtinib** (CEP-701) is an orally available multi-kinase inhibitor. Its synergistic effects are largely attributed to its ability to concurrently inhibit multiple pro-survival signaling pathways, thereby sensitizing cancer cells to cytotoxic stress from chemotherapy.

- **Primary Targets:** It is a potent inhibitor of **JAK2, FLT3, and the Tropomyosin Receptor Kinase (Trk) family (TrkA, TrkB, TrkC)** [6] [1].
- **Synergy Mechanism:** By blocking these key kinases, **Lestaurtinib** disrupts critical **autocrine and paracrine survival signals**. For instance, in neuroblastoma, inhibition of the **TrkB/BDNF pathway** blocks a major survival mechanism that would otherwise protect cells from chemotherapy [1].
- **Enhanced Apoptosis:** This coordinated inhibition often leads to **enhanced apoptosis**, measured by increased **Caspase-3/7 activity** and **Annexin V binding** [4] [3].

The diagram below illustrates how **Lestaurtinib** inhibits multiple survival pathways to synergize with DNA-damaging agents.



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## Key Takeaways for Research and Development

- **Broad Applicability:** The synergistic potential of **Lestaurtinib** is not limited to a single cancer type but has been observed in leukemias, neuroblastoma, ovarian, and breast cancers [5] [1] [4].
- **Overcoming Resistance:** A significant finding is its ability to sensitize **therapy-resistant models**, including PARP inhibitor-resistant ovarian cancer and chemotherapy-resistant neuroblastoma [4] [1].
- **Clinical Correlation:** Preclinical synergy translated into a clinical benefit in a subset of pediatric ALL patients, highlighting the importance of **patient stratification based on FLT3 expression and inhibitor sensitivity** [5].

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## References

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